molecular formula C23H24N4O B10880377 (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880377
M. Wt: 372.5 g/mol
InChI Key: PSYJSSBAEQUVOR-UHFFFAOYSA-N
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Description

(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes an indole moiety, a pyrazolone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methyl-1H-indole-3-ethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for further research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through various pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Pyrazolone derivatives: Compounds with a pyrazolone ring, used in pharmaceuticals for their anti-inflammatory properties.

Uniqueness

What sets (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of an indole moiety with a pyrazolone ring, providing a unique scaffold for the development of new bioactive molecules. This structural uniqueness allows for diverse chemical modifications and the exploration of new biological activities.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

5-methyl-4-[C-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O/c1-15-9-10-21-20(13-15)18(14-25-21)11-12-24-16(2)22-17(3)26-27(23(22)28)19-7-5-4-6-8-19/h4-10,13-14,25-26H,11-12H2,1-3H3

InChI Key

PSYJSSBAEQUVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN=C(C)C3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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